2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide
CAS No.: 1025564-06-0
Cat. No.: VC4294858
Molecular Formula: C19H16F4N2O3
Molecular Weight: 396.342
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1025564-06-0 |
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Molecular Formula | C19H16F4N2O3 |
Molecular Weight | 396.342 |
IUPAC Name | (Z)-3-hydroxy-N-phenyl-2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]iminomethyl]but-2-enamide |
Standard InChI | InChI=1S/C19H16F4N2O3/c1-12(26)16(17(27)25-13-6-3-2-4-7-13)11-24-14-8-5-9-15(10-14)28-19(22,23)18(20)21/h2-11,18,26H,1H3,(H,25,27)/b16-12-,24-11? |
Standard InChI Key | IDROVPGFSAOTHL-WJDWOHSUSA-N |
SMILES | CC(=C(C=NC1=CC(=CC=C1)OC(C(F)F)(F)F)C(=O)NC2=CC=CC=C2)O |
Introduction
Structural Overview
This compound belongs to a class of amides featuring:
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Acetyl group: A functional group with the formula CH₃CO-, contributing to its reactivity.
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N-phenyl substitution: A phenyl group attached to the nitrogen atom, enhancing aromaticity.
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Tetrafluoroethoxy group: A fluorinated ether moiety that imparts hydrophobic and electron-withdrawing properties.
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Propenamide backbone: A conjugated system providing rigidity and potential for molecular interactions.
General Formula
The molecular formula can be derived as , assuming standard valency and connectivity.
Synthesis Pathways
The synthesis of such compounds typically involves:
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Amide Bond Formation:
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Reaction between an acetyl chloride derivative and an amine group (e.g., N-phenylamine).
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Etherification:
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Introduction of the tetrafluoroethoxy group via nucleophilic substitution using a suitable halogenated precursor.
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Conjugation:
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Formation of the propenamide structure through aldol condensation or related reactions.
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Example Reaction Scheme
Step | Reagents | Conditions | Yield |
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1 | Acetyl chloride + N-phenylaniline | Base (e.g., pyridine), solvent (e.g., DCM) | High |
2 | Phenol derivative + Tetrafluoroethanol | Acid catalyst | Moderate |
3 | Aldehyde + Amide intermediate | Basic medium, heat | Variable |
Functional Characteristics
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Hydrophobicity: Enhanced by the tetrafluoroethoxy group.
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Electronic Effects: Fluorine atoms introduce strong electron-withdrawing effects, influencing reactivity.
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Aromaticity: The phenyl groups contribute to stability and potential π-stacking interactions.
Potential Applications
Compounds with similar structures often exhibit biological activity due to their functional groups and conjugation systems. Potential applications include:
Pharmaceutical Use
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Anti-inflammatory agents: Amides with aromatic substitutions are often screened for enzyme inhibition (e.g., COX or LOX pathways).
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Anticancer potential: Fluorinated compounds are known for their enhanced bioavailability and metabolic stability.
Material Science
The fluorinated ether moiety may find applications in:
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Hydrophobic coatings.
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Dielectric materials due to low polarizability.
Techniques for Confirmation
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NMR Spectroscopy:
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-NMR: Signals from aromatic protons (~7–8 ppm), amide NH (~10–12 ppm).
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-NMR: Peaks for carbonyl carbons (~170–180 ppm) and aromatic carbons (~120–140 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at ~396 m/z (depending on isotopic distribution).
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Infrared Spectroscopy (IR):
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Strong absorption at ~1650 cm (C=O stretch).
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Peaks at ~1200–1300 cm for C-F bonds.
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Synthesis Challenges
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Introduction of fluorinated groups often requires specialized reagents and conditions.
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Conjugated systems may undergo side reactions, reducing yields.
Stability Concerns
Fluorinated ethers can degrade under extreme acidic or basic conditions.
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